
Enalkiren
概要
説明
エナルキレンは、ヒトレニンの基質であるアンジオテンシノーゲンの遷移状態を模倣する強力なジペプチドレニン阻害剤です。 血圧調節に重要な役割を果たすレニン-アンジオテンシン-アルドステロン系を阻害することにより、高血圧の治療に主に使用されます .
2. 製法
合成経路と反応条件: エナルキレンは、一連のペプチドカップリング反応によって合成されます。合成には、保護されたアミノ酸とペプチドカップリング試薬を使用してジペプチド構造を形成することが含まれます。反応条件には、通常、ジメチルホルムアミドなどの有機溶媒とジシクロヘキシルカルボジイミドなどのカップリング剤の使用が含まれます。
工業的製造方法: エナルキレンの工業的製造には、大規模なペプチド合成技術が使用されます。このプロセスには、クロマトグラフィー法による最終生成物の精製が含まれ、高純度と収率が保証されます。 生産は、化合物の安定性と有効性を維持するために厳格な条件下で行われます .
3. 化学反応解析
反応の種類: エナルキレンは、以下を含むさまざまな化学反応を受けます。
酸化: エナルキレンは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: この化合物は、還元されて還元されたアナログを形成する可能性があります。
置換: エナルキレンは、官能基が他の基に置き換えられる置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応には、多くの場合、ハロゲン化剤と求核剤の使用が含まれます。
主要な生成物: これらの反応から生成される主な生成物には、さまざまなエナルキレンのアナログと誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
4. 科学研究への応用
エナルキレンは、以下を含むいくつかの科学研究への応用があります。
化学: ペプチド合成とレニン阻害を研究するためのモデル化合物として使用されます。
生物学: レニン-アンジオテンシン-アルドステロン系に対するその効果と血圧調節における役割について調査されています。
医学: 高血圧および関連する心血管疾患に対する潜在的な治療薬として検討されています。
準備方法
Synthetic Routes and Reaction Conditions: Enalkiren is synthesized through a series of peptide coupling reactions. The synthesis involves the use of protected amino acids and peptide coupling reagents to form the dipeptide structure. The reaction conditions typically include the use of organic solvents such as dimethylformamide and coupling agents like dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the purification of the final product using chromatographic methods to ensure high purity and yield. The production is carried out under stringent conditions to maintain the stability and efficacy of the compound .
化学反応の分析
Types of Reactions: Enalkiren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, which may have different pharmacological properties .
科学的研究の応用
Enalkiren has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and renin inhibition.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.
Medicine: Explored as a potential therapeutic agent for hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals
作用機序
エナルキレンは、アンジオテンシノーゲンをアンジオテンシンIに分解する酵素であるレニンの活性を阻害することにより、その効果を発揮します。この阻害は、強力な血管収縮物質であるアンジオテンシンIIの生成を減らし、血圧を下げます。 エナルキレンの分子標的は、アンジオテンシノーゲンの変換を阻害するレニンの活性部位です .
6. 類似の化合物との比較
エナルキレンは、レミキレンやザニキレンなどの他のレニン阻害剤と比較されます。これらの化合物はすべてレニンを阻害しますが、エナルキレンは、強力なジペプチド構造とレニンの基質の遷移状態を模倣する能力により、ユニークです。 このユニークな構造は、レニン阻害における高い有効性と特異性に寄与しています .
類似の化合物:
- レミキレン
- ザニキレン
- アリスキレン
エナルキレンは、特異的な結合親和性と血漿レニン活性の長期的な抑制により、高血圧の治療において貴重な化合物となっています .
類似化合物との比較
生物活性
Enalkiren (A-64662) is a potent dipeptide renin inhibitor that has garnered attention for its role in managing hypertension through the inhibition of the renin-angiotensin system (RAS). This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and underlying mechanisms through diverse research findings and case studies.
This compound mimics the transition state of angiotensinogen, effectively inhibiting renin, which is the first step in the RAS cascade. By blocking renin's action, this compound reduces the production of angiotensin I, subsequently leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism is crucial for lowering blood pressure and alleviating conditions associated with hypertension.
Pharmacokinetics and Pharmacodynamics
Clinical studies have demonstrated that this compound produces a dose-dependent suppression of plasma renin activity (PRA) and angiotensin II levels. For instance:
- Dosage Effects : In trials with hypertensive patients, doses of 0.3 mg/kg and 1.2 mg/kg resulted in significant reductions in both systolic and diastolic blood pressure (BP) while maintaining prolonged pharmacologic activity despite a short elimination half-life of approximately 1.6 hours .
- Time Lag in Effects : A notable characteristic observed is the counterclockwise hysteresis loop in the relationship between drug plasma levels and physiological effects. This indicates that changes in angiotensin I and renal plasma flow lag behind plasma this compound levels, suggesting complex pharmacokinetic interactions .
Efficacy in Clinical Trials
This compound has undergone various clinical trials assessing its efficacy in hypertensive patients. Key findings include:
- Blood Pressure Reduction : Significant decreases in BP were noted with this compound treatment, particularly when combined with hydrochlorothiazide, highlighting its potential as an effective antihypertensive agent .
- Renal Responses : Studies indicate that this compound's renal vascular responses are consistent with those observed with other renin inhibitors, demonstrating its effectiveness in modulating renal hemodynamics .
Comparative Analysis with Other Renin Inhibitors
This compound has been compared to other direct renin inhibitors like aliskiren. A summary of their comparative biological activities is presented below:
Characteristic | This compound | Aliskiren |
---|---|---|
Selectivity | High | Higher |
Potency | Moderate | High |
Clinical Phase | Discontinued | Ongoing |
Primary Indications | Hypertension | Hypertension, diabetic nephropathy |
Mechanism | Direct renin inhibition | Direct renin inhibition |
Case Studies and Research Findings
- Case Study on Hypertensive Patients : In a study involving hypertensive individuals treated with this compound, significant reductions in BP were observed over one week without evidence of tachyphylaxis, indicating sustained efficacy .
- Pharmacokinetic Modeling : Research utilizing pharmacokinetic-pharmacodynamic models revealed that the EC50 for angiotensin I was significantly lower than for renal plasma flow, suggesting that angiotensin I is a more sensitive marker for measuring this compound's effects .
特性
IUPAC Name |
3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVERRYBYGQJZ-WRPDIKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150282 | |
Record name | Enalkiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-98-7 | |
Record name | Enalkiren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalkiren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalkiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalkiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENALKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。